Didymin

Descripción general

Descripción

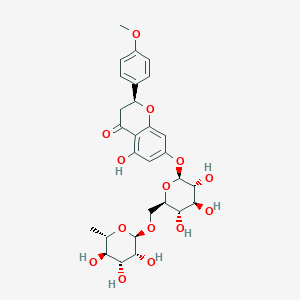

Didymin, también conocido como isosakuranetina 7-O-rutinosido, es un flavonoide glicosídico dietético que se encuentra principalmente en los cítricos. Tradicionalmente, se ha utilizado en los países asiáticos como antioxidante dietético. Estudios recientes han revelado sus posibles aplicaciones terapéuticas en diversas enfermedades, como el cáncer, los trastornos neurológicos, las enfermedades hepáticas y las enfermedades cardiovasculares .

Aplicaciones Científicas De Investigación

Didymin ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas:

Química: this compound se utiliza como un compuesto modelo en estudios de la química de los flavonoides y sus interacciones con otras moléculas.

Biología: Se ha demostrado que modula diversas vías biológicas, incluidas las que participan en la inflamación y el estrés oxidativo.

Medicina: this compound presenta potencial para tratar enfermedades como el cáncer, la diabetes y los trastornos cardiovasculares. .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Didymin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Sirt1, a protein that plays a key role in cellular regulation . This compound triggers downstream pathways that enhance mitochondrial biogenesis and function, regulate insulin secretion, and alleviate inflammation and apoptosis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce postprandial glycemia and enhance 30-minute postprandial insulin levels in mice with impaired glucose tolerance . It also reduces inflammation and apoptosis in pancreatic beta cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes Sirt1 expression and directly binds to and activates Sirt1, triggering downstream pathways that enhance mitochondrial biogenesis and function . It also regulates insulin secretion and alleviates inflammation and apoptosis .

Temporal Effects in Laboratory Settings

This compound is still in the initial stage of laboratory research and development, and there is still no consistent clinical data . It has been observed that this compound reduces postprandial glycemia and enhances 30-minute postprandial insulin levels in mice with impaired glucose tolerance .

Dosage Effects in Animal Models

This compound has shown a significant antiproliferative effect in lung cancer cells in a dose-dependent manner . The half maximal inhibitory concentration (IC50) values of this compound were 12.57 μM and 11.06 μM in A549 and H460 cancer cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to enhance mitochondrial biogenesis and function, which are key aspects of cellular metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Didymin se puede sintetizar mediante la glicosilación de isosakuranetina con rutina. La reacción suele implicar el uso de donantes de glicosilo y catalizadores en condiciones controladas para garantizar la formación del enlace glucosídico.

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de cítricos, particularmente de las cáscaras. El proceso de extracción incluye pasos como la extracción con disolventes, la purificación y la cristalización para obtener this compound de alta pureza .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, que a menudo conducen a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción de this compound normalmente implican la conversión de su estructura de flavonoide a formas más reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales de la estructura de flavonoide son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones específicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de flavonoides reducidos .

Comparación Con Compuestos Similares

Didymin es único entre los flavonoides glicosídicos debido a su estructura molecular específica y sus actividades biológicas. Los compuestos similares incluyen:

Luteolina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias.

Quercetina: Conocida por sus efectos anticancerígenos y antiinflamatorios.

Poncirina: Un flavonoide glicosídico con propiedades antioxidantes similares.

This compound destaca por su amplio rango de aplicaciones terapéuticas y su capacidad para modular múltiples vías biológicas, lo que lo convierte en un compuesto prometedor para la investigación y el desarrollo futuros.

Propiedades

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRQBAILCLJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-47-3 | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 213 °C | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)